molecular formula C21H24N2O3 B2845654 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methylbenzamide CAS No. 921587-28-2

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methylbenzamide

Cat. No.: B2845654
CAS No.: 921587-28-2
M. Wt: 352.434
InChI Key: UZDGWMFVLPMQDS-UHFFFAOYSA-N
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methylbenzamide is a benzoxazepine-derivative research compound with significant potential in anticancer discovery. This compound features a unique molecular architecture based on the 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one core, a scaffold recognized for its utility in developing potent inhibitors of protein-protein interactions . Benzoxazepine-based compounds have demonstrated particular promise in oncology research, especially as inhibitors of the chromatin-associated protein WDR5, a high-profile target in anticancer drug discovery . WDR5 is a conserved regulator of ribosome protein gene transcription and an essential co-factor for the oncoprotein MYC, making it a compelling target for both solid and hematological malignancies . The proposed mechanism of action for related benzoxazepinone compounds involves targeted interaction with the WDR5 WIN site, a deep arginine-binding cavity that is the principal interface tethering WDR5 to chromatin . Inhibition of this site disrupts the recruitment of MYC to chromatin at ribosomal protein genes, leading to reduced ribosome production, nucleolar stress, and ultimately, p53-dependent apoptosis in cancer cells . This mechanism provides a strategic approach to disrupt oncogenic processes driven by MYC. Researchers value this chemical series for its favorable physicochemical properties and selectivity profile, which are important for achieving potent cellular activity while minimizing off-target effects . This compound is offered exclusively For Research Use Only and is strictly not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-5-23-17-12-15(22-19(24)16-9-7-6-8-14(16)2)10-11-18(17)26-13-21(3,4)20(23)25/h6-12H,5,13H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDGWMFVLPMQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3C)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mitsunobu Reaction-Based Cyclization

The Mitsunobu reaction facilitates ether formation between a salicylamide precursor and a γ-substituted alcohol, critical for constructing the benzoxazepine ring.

Procedure :

  • Intermediate preparation : 2-Hydroxy-N-(2-hydroxyethyl)-5-methylbenzamide is treated with triphenylphosphine and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) at 0–5°C.
  • Cyclization : The intermediate undergoes intramolecular Mitsunobu conditions (PPh₃, DEAD) to yield the seven-membered ring.
  • Functionalization : Introduction of the ethyl and dimethyl groups via nucleophilic substitution with ethyl bromide and methyl iodide, respectively, in dimethylformamide (DMF) using NaH as a base.

Reaction Parameters :

Step Reagents Temperature Time Yield Source
1 PPh₃, DEAD, THF 0–5°C 2 h 78%
2 EtBr, MeI, NaH, DMF 50°C 6 h 65%

Aza-Michael Addition-Cyclization Cascade

This domino reaction leverages γ-methyl allenoates to form the benzoxazepine core in one pot.

Procedure :

  • Imine formation : Salicylaldehyde reacts with p-toluenesulfonamide in ethanol under reflux to generate N-tosylimine.
  • Aza-Michael addition : The imine undergoes conjugate addition with ethyl γ-methyl allenoate in dichloromethane (DCM) catalyzed by PPh₃.
  • Cyclization : Spontaneous ring closure at 25°C forms the benzoxazepine skeleton.

Optimization Insights :

  • Catalyst loading : 10 mol% PPh₃ maximizes yield (82%) while minimizing side products.
  • Solvent effects : Polar aprotic solvents (e.g., DCM) enhance reaction rate versus toluene or THF.

Chloromethylation-Cyclodehydration Strategy

Adapted from classical benzoxazepine syntheses, this method employs chloromethylation followed by cyclodehydration.

Procedure :

  • Chloromethylation : 5-Ethyl-3,3-dimethyl-4-hydroxybenzamide reacts with formaldehyde and HCl in the presence of ZnCl₂ at 40°C for 48 h.
  • Cyclodehydration : The chloromethyl intermediate is treated with p-toluenesulfonic acid in toluene under reflux, eliminating HCl to form the oxazepine ring.

Critical Parameters :

  • Lewis acid : ZnCl₂ outperforms AlCl₃ or FeCl₃ in regioselectivity.
  • Reaction duration : Extending cyclodehydration beyond 10 h reduces yield due to polymerization.

Side-Chain Functionalization: 2-Methylbenzamide Installation

Amide Coupling via Mixed Carbonate Activation

The 7-amino group on the benzoxazepine core reacts with 2-methylbenzoyl chloride under Schotten-Baumann conditions.

Procedure :

  • Activation : 2-Methylbenzoyl chloride (1.2 eq) is added dropwise to a stirred solution of 7-amino-benzoxazepine in aqueous NaOH (10%) and DCM at 0°C.
  • Workup : The organic layer is washed with brine, dried over Na₂SO₄, and concentrated to afford the crude product.

Yield Enhancement :

  • Temperature control : Maintaining 0–5°C prevents hydrolysis of the acyl chloride.
  • Purification : Silica gel chromatography (EtOAc/hexane, 3:7) achieves >95% purity.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent patents describe transitioning batch processes to continuous flow systems to improve efficiency:

  • Mitsunobu cyclization : Microreactors reduce reaction time from 6 h to 20 min via enhanced heat transfer.
  • Catalyst recycling : Immobilized PPh₃ on polystyrene resin enables reuse over 10 cycles without yield loss.

Green Chemistry Innovations

  • Solvent substitution : Cyclopentyl methyl ether (CPME) replaces DMF in alkylation steps, reducing environmental impact.
  • Waste minimization : Aqueous workup protocols recover >90% of unreacted starting materials.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 1.25 (t, J = 7.1 Hz, 3H, CH₂CH₃), δ 1.45 (s, 6H, 2×CH₃), and δ 7.85 (d, J = 8.2 Hz, 1H, benzamide aromatic).
  • HPLC : Reverse-phase C18 column (MeCN/H₂O, 70:30) confirms purity ≥99.5%.

Impurity Profiling

Common byproducts and mitigation strategies:

Impurity Source Mitigation
N-Acylurea Overactive coupling agent Reduce reaction temperature
Ring-opened diol Hydrolysis during workup Use anhydrous Na₂SO₄

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Hydrogen-Bonding and Crystallographic Analysis

Hydrogen-bonding patterns, critical for crystal packing and solubility, can be analyzed using graph set theory (). The target compound’s amide N-H and benzoxazepin oxygen atoms likely form distinct hydrogen-bonding motifs compared to thiazolidine analogs. For instance:

  • Target Compound: The amide group may act as a donor (N-H∙∙∙O) and acceptor (C=O∙∙∙H), while the benzoxazepin oxygen could participate in weaker interactions (e.g., C-O∙∙∙H-C).

Hypothetical Pharmacological Implications

While direct pharmacological data for the target compound are unavailable, structural features suggest differences in bioactivity:

  • Lipophilicity : The ethyl and dimethyl groups may enhance membrane permeability compared to polar thiazolidine derivatives.

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methylbenzamide is a compound of interest due to its potential biological activities. This article synthesizes available data regarding its chemical properties, biological effects, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C21H26N2O5
Molecular Weight 418.50654 g/mol
IUPAC Name This compound
SMILES CCN2C(=O)C(C)(C)COc3ccc(NS(=O)(=O)Cc1ccc(OC)cc1)cc23
InChIKey UDVUIQOHBWPXEY-UHFFFAOYSA-N

Anticancer Activity

Recent studies have indicated that compounds similar to N-(5-ethyl-3,3-dimethyl-4-oxo...) exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
  • Case Study : In vitro assays demonstrated that the compound inhibited the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. This effect was particularly pronounced in breast and colon cancer cell lines.

Antimicrobial Properties

The compound has also shown potential antimicrobial activity:

  • Spectrum of Activity : It has been tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Case Study : A study reported that N-(5-ethyl...) exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) suggesting its potential as a lead compound for antibiotic development.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

  • Modifications : Small changes in the molecular structure can significantly affect biological potency. For instance, altering substituents on the benzamide group has been shown to enhance anticancer activity.
  • Computational Studies : Molecular docking studies suggest that the compound interacts favorably with target proteins involved in cancer progression and bacterial resistance mechanisms.

Toxicological Studies

Toxicity assessments are essential to evaluate the safety profile of N-(5-ethyl...):

  • In Vivo Studies : Animal models have been used to assess acute and chronic toxicity. Results indicate that at therapeutic doses, the compound has a favorable safety profile with no significant adverse effects observed.
  • Biochemical Markers : Liver function tests and histopathological examinations revealed no significant damage to vital organs at tested doses.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions starting with the preparation of the benzoxazepine core, followed by coupling with the 2-methylbenzamide moiety. Key steps include:

  • Core formation : Cyclization of ethylenediamine derivatives with substituted phenols under acidic or basic conditions .
  • Amide coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to attach the benzamide group .
  • Optimization : Adjusting reaction temperature (60–100°C), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., Pd/C for hydrogenation) improves yield (reported 60–85%) .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC ensures >95% purity .

Q. How is structural elucidation performed, and which analytical techniques are most effective?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the benzoxazepine scaffold (e.g., δ 1.2–1.4 ppm for ethyl CH₃, δ 4.5–5.0 ppm for oxazepine ring protons) and benzamide substituents .
  • Mass spectrometry : High-resolution MS (HRMS-ESI) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 367.2 for C₂₁H₂₃N₂O₃) .
  • X-ray crystallography : Resolves stereochemistry in crystalline forms, though limited by solubility challenges .

Q. What preliminary biological activities have been observed, and how are these assays conducted?

  • Methodological Answer :

  • Anticancer screening : MTT assays against cancer cell lines (e.g., MCF-7, HT-29) show IC₅₀ values of 10–50 μM, with apoptosis confirmed via flow cytometry .
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) reveal moderate activity (IC₅₀ ~5–20 μM), suggesting target engagement .
  • Dose-response studies : Test concentrations range from 1 nM to 100 μM, with DMSO as a vehicle control .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities between this compound and its analogs?

  • Methodological Answer :

  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., 2-methyl vs. 3,4-difluoro benzamide) on potency .
  • Assay standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) to minimize variability .
  • Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends in activity cliffs .

Q. What strategies improve the metabolic stability of this compound during preclinical development?

  • Methodological Answer :

  • Prodrug design : Introduce ester or phosphate groups to mask labile sites (e.g., oxazepine ring oxidation) .
  • Cytochrome P450 inhibition assays : Use liver microsomes to identify metabolic hotspots; deuterium incorporation at vulnerable positions slows degradation .
  • Plasma stability tests : Incubate compound in human plasma (37°C, 24 hrs) and monitor degradation via LC-MS .

Q. How can computational methods inform the design of derivatives with enhanced target affinity?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model interactions with putative targets (e.g., kinases or GPCRs). Focus on hydrogen bonding with the oxazepine carbonyl and hydrophobic contacts with the 2-methyl group .
  • Free-energy perturbation (FEP) : Predict binding affinity changes for substituent modifications (e.g., replacing ethyl with isopropyl) .
  • MD simulations : Assess dynamic binding behavior over 100-ns trajectories to optimize residence time .

Data Contradiction Analysis Example

  • Issue : Conflicting IC₅₀ values (e.g., 10 μM vs. 50 μM in HT-29 cells).
  • Resolution :
    • Verify cell line authenticity via STR profiling.
    • Control for assay variables (e.g., ATP concentration in viability assays) .
    • Cross-validate with orthogonal assays (e.g., clonogenic vs. impedance-based readouts) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.